Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to Non-Halogenated and Mono-Halogenated Analogues
The calculated XLogP3 of 1170864-92-2 (4.3) exceeds that of the non-halogenated N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide analogue (XLogP3 ≈ 2.1) by >2 log units, driven by the combined presence of bromine and two chlorine atoms [1]. TPSA remains constant at 81.2 Ų across both the target compound and the unsubstituted phenyl analogue because the halogen substituents do not contribute additional polar atoms, creating a rare profile of elevated lipophilicity without TPSA penalty [1]. This lipophilicity differential can impact membrane permeability and non-specific binding predictions.
| Evidence Dimension | Calculated partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.3; TPSA = 81.2 Ų |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: XLogP3 ≈ 2.1; TPSA = 81.2 Ų (baseline analogue; PubChem CID 43976387 similarity search) |
| Quantified Difference | ΔXLogP3 ≈ +2.2; ΔTPSA = 0 Ų |
| Conditions | Computed values generated by XLogP3 3.0 and Cactvs 3.4.8.18 algorithms via PubChem 2021.05.07 release |
Why This Matters
This lipophilicity shift without polar surface area change suggests distinct membrane partitioning behavior, which is relevant for users screening compounds for cellular permeability or CNS penetration.
- [1] PubChem Compound Summary, CID 43976387, 5-bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide. Computed Properties section. National Center for Biotechnology Information, 2026. View Source
